20-Hydroxy-PGE2

説明

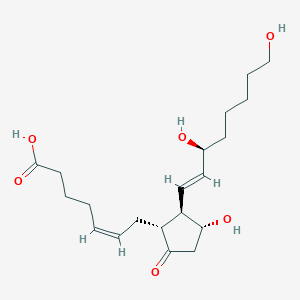

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(Z)-7-[(1R,2R,3R)-2-[(E,3S)-3,8-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O6/c21-13-7-3-4-8-15(22)11-12-17-16(18(23)14-19(17)24)9-5-1-2-6-10-20(25)26/h1,5,11-12,15-17,19,21-22,24H,2-4,6-10,13-14H2,(H,25,26)/b5-1-,12-11+/t15-,16+,17+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIGEYVZEVXWAD-NZGURKHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1=O)CC=CCCCC(=O)O)C=CC(CCCCCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](C1=O)C/C=C\CCCC(=O)O)/C=C/[C@H](CCCCCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316974 | |

| Record name | 20-Hydroxy-PGE2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 20-Hydroxy-PGE2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003247 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

57930-95-7 | |

| Record name | 20-Hydroxy-PGE2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57930-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 20-Hydroxyprostaglandin E2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057930957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20-Hydroxy-PGE2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20-Hydroxyprostaglandin E2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DUQ67RPB3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 20-Hydroxy-PGE2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003247 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of 20 Hydroxyprostaglandin E2

Precursor Substrate: Prostaglandin (B15479496) E2 (PGE2)

The essential starting material for the synthesis of 20-Hydroxy-PGE2 is Prostaglandin E2 (PGE2) . interpriseusa.commedchemexpress.commedchemexpress.commedchemexpress.com PGE2, a prominent and biologically active mammalian prostaglandin, is itself derived from arachidonic acid through the action of cyclooxygenase (COX) and prostaglandin E synthase (PGES) enzymes. hmdb.cad-nb.infowikipedia.org This foundational molecule undergoes further modification to yield its hydroxylated counterpart.

Enzymatic Conversion Mechanisms

The transformation of PGE2 into this compound is primarily facilitated by enzymatic processes.

The central players in the conversion of PGE2 to this compound are enzymes belonging to the Cytochrome P450 (CYP450) superfamily . interpriseusa.commedchemexpress.commedchemexpress.commedchemexpress.comnih.gov These monooxygenases are critical in the metabolism of a wide array of endogenous and exogenous compounds. nih.gov

Within the vast CYP450 family, specific isoforms have been identified as key catalysts in the formation of this compound. Notably, CYP4F21 , a prostaglandin E2 20-hydroxylase found in ram seminal vesicles, has been cloned and characterized. ebi.ac.uknih.govuniprot.org This enzyme demonstrates the ability to oxidize PGE2 to its 20-hydroxy metabolite. ebi.ac.uknih.gov The deduced amino acid sequence of CYP4F21 shows a 74% identity with CYP4F8 of human seminal vesicles. ebi.ac.uknih.gov While human CYP4A11 does not directly exhibit PG ω-hydroxylase activity, it can hydroxylate PGH2 analogs. nih.gov In rodents, the CYP4A subfamily, including CYP4A14 , is known to catalyze the ω-hydroxylation of various prostaglandins (B1171923). frontiersin.orgresearchgate.net

The enzymatic conversion of PGE2 to this compound involves omega-hydroxylation . interpriseusa.comnih.govnih.gov This biochemical reaction introduces a hydroxyl group at the terminal (omega) carbon atom of the prostaglandin's aliphatic side chain. nih.gov This process is a prominent metabolic pathway for PGE2 and is catalyzed by CYP4A and CYP4F subfamilies. interpriseusa.comhmdb.canih.gov

Cytochrome P450 (CYP450) Enzyme Systems

Tissue-Specific Biosynthesis Localization

The production of this compound is not ubiquitous throughout the body but is concentrated in specific tissues, highlighting a degree of localization in its synthesis.

A primary site for the biosynthesis of this compound is the seminal vesicles , with notable species-specific variations. ebi.ac.uknih.gov Ram semen contains significant concentrations of 20-hydroxy-PGE1 and this compound, which are primarily synthesized in the seminal vesicles and possibly the ampulla of the vas deferens. ebi.ac.uknih.govnih.gov Microsomes from ram seminal vesicles, in the presence of NADPH, can metabolize exogenous PGE2 to 20-hydroxyprostaglandin E2. ebi.ac.uknih.gov In contrast, microsomes from human seminal vesicles metabolize PGE2 to 19-hydroxyprostaglandin E2, indicating a different hydroxylation pattern in humans. ebi.ac.uknih.govhmdb.ca This suggests that while seminal vesicles are a key location for prostaglandin hydroxylation in both species, the specific product differs.

Table 1: Key Enzymes and Locations in this compound Biosynthesis

| Feature | Description |

| Precursor | Prostaglandin E2 (PGE2) |

| Primary Enzyme Family | Cytochrome P450 (CYP450) |

| Key Ram Isoform | CYP4F21 |

| Key Rodent Isoform Subfamily | CYP4A (e.g., CYP4A14) |

| Reaction Type | Omega-Hydroxylation |

| Primary Tissue Location (Ram) | Seminal Vesicles, Ampulla of Vas Deferens |

| Primary Tissue Location (Human) | Seminal Vesicles (produces 19-Hydroxy-PGE2) |

Table 2: Substrate and Product of the Key Biosynthetic Step

| Substrate | Enzyme System | Product |

| Prostaglandin E2 (PGE2) | Cytochrome P450 (specifically CYP4F21 in rams) | 20-Hydroxyprostaglandin E2 (20-HETE) |

Renal Tissues (e.g., Kidney Cortex, Proximal Tubule)

In renal tissues, 20-HETE is a principal metabolite of arachidonic acid, particularly within the renal cortex and proximal tubules. mdpi.comahajournals.org The synthesis of 20-HETE is catalyzed by enzymes from the CYP4A and CYP4F families, which are expressed in various nephron segments, including the proximal tubule, the thick ascending limb of the loop of Henle (TALH), and the glomerulus. imrpress.comahajournals.org Dexamethasone has been shown to induce a twofold increase in the proximal tubular synthesis of 20-HETE, alongside an increase in CYP4A1 mRNA. mdpi.com

Once formed, 20-HETE can be further metabolized by cyclooxygenase enzymes. The coordinated regulation of COX-2 and CYP4A enzymes is particularly important in the renal microcirculation. psu.edu COX-2, located in the cortical TALH and macula densa, metabolizes 20-HETE to form 20-OH-PGE2. psu.edu This metabolite is known to influence renal function; for instance, intra-arterial infusion of 20-OH-PGE2 has been observed to increase both cortical and medullary blood flow in rat kidneys. caymanchem.comnih.gov The capacity of COX enzymes to convert 20-HETE into prostaglandin analogs like 20-OH-PGE2 is critical for modifying the vascular and tubular actions of eicosanoids in the kidney. mdpi.com

Beyond its role in hemodynamics, 20-HETE itself modulates ion transport in the proximal tubule and the TALH by affecting the activities of Na+-K+-ATPase and the Na+-K+-2Cl- cotransporter, respectively. physiology.org The conversion to 20-OH-PGE2 represents a key step in diversifying the biological activity of this pathway.

Interactive Data Table: Key Enzymes in Renal this compound Biosynthesis

| Enzyme Family | Specific Enzyme(s) | Substrate | Product | Location in Kidney | Research Finding |

| Cytochrome P450 | CYP4A, CYP4F | Arachidonic Acid | 20-HETE | Proximal tubule, TALH, Glomerulus, Renal microvasculature | Catalyzes the initial ω-hydroxylation of arachidonic acid. imrpress.commdpi.comahajournals.org |

| Cyclooxygenase | COX-2 | 20-HETE | 20-OH-PGH2 (intermediate) | Cortical TALH, Macula densa | Metabolizes 20-HETE in a coordinated fashion with CYP4A expression. psu.edu |

| Isomerases/Synthases | Prostaglandin E Synthase | 20-OH-PGH2 | 20-OH-PGE2 | Renal microcirculation and tubules | Converts the endoperoxide intermediate to the final prostaglandin product. mdpi.com |

Hepatic Tissue

The liver plays a significant role in the metabolism of eicosanoids, including prostaglandins. nih.gov Hepatocytes are known sites of 20-HETE production, indicating that the precursor for 20-OH-PGE2 is readily available in hepatic tissue. imrpress.com The cytochrome P450 enzyme system is extensively involved in the oxygenation of a wide range of endogenous compounds within the liver. diva-portal.org

While the primary synthesis pathway for 20-OH-PGE2 involves the COX-dependent metabolism of 20-HETE, the liver is also a major site for the further metabolic processing of prostaglandins. imrpress.comnih.gov One such pathway is conjugation. In the liver, 20-HETE can be conjugated by uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) to form a glucuronide, a common step in preparing compounds for excretion. imrpress.com It is plausible that 20-OH-PGE2 undergoes similar metabolic fates, including degradation through ω-oxidation and β-oxidation, which are general mechanisms for inactivating prostaglandins. nih.gov The metabolism of 20-HETE by COX enzymes to 20-hydroxy-prostaglandin G2 and H2 has been demonstrated, which are then converted to various 20-hydroxy prostaglandins, including 20-OH-PGE2. medsciencegroup.comresearchgate.net

Interactive Data Table: Enzymes in Hepatic this compound Metabolism

| Enzyme Family | Specific Enzyme(s) | Substrate | Product/Process | Location in Liver | Research Finding |

| Cytochrome P450 | CYP4A, CYP4F | Arachidonic Acid | 20-HETE | Hepatocytes | Synthesizes the precursor for 20-OH-PGE2. imrpress.com |

| Cyclooxygenase | COX-1, COX-2 | 20-HETE | 20-OH-PGH2 (intermediate) | Hepatocytes | Converts 20-HETE to its endoperoxide intermediate. medsciencegroup.com |

| Transferases | Uridine 5'-diphospho-glucuronosyltransferase (UGT) | 20-HETE | 20-HETE-glucuronide | Hepatocytes | Conjugates 20-HETE, suggesting a potential pathway for 20-OH-PGE2 metabolites. imrpress.com |

| Oxidoreductases | Dehydrogenases | 20-OH-PGE2 | Oxidized/inactivated metabolites | Hepatocytes | General prostaglandin degradation pathways include oxidation. nih.gov |

Molecular Mechanisms of 20 Hydroxyprostaglandin E2 Action

Prostaglandin (B15479496) EP Receptor Signaling Modulations

The interaction of 20-hydroxy-PGE2 with EP receptors initiates a cascade of intracellular events. The specific downstream effects are determined by which receptor subtype is activated and the G-protein to which it couples. The following sections describe the established signaling pathways for the parent compound, PGE2, which provide the foundational framework for understanding the potential actions of this compound.

Table 1: Prostaglandin EP Receptor Characteristics Note: This table summarizes the primary signaling pathways associated with the parent compound, PGE2. The specific binding affinities and potencies for this compound have not been fully elucidated.

| Receptor Subtype | G-Protein Coupling | Primary Second Messenger | General Effect |

|---|---|---|---|

| EP1 | Gq/11 | Increase in intracellular Ca²⁺ | Excitatory |

| EP2 | Gs | Increase in cAMP | Inhibitory/Relaxant |

| EP3 | Gi | Decrease in cAMP | Primarily Inhibitory |

| EP4 | Gs | Increase in cAMP | Inhibitory/Relaxant |

The EP1 receptor couples to the Gq protein. pnas.orgnih.gov Activation of this pathway stimulates phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in the concentration of intracellular free calcium ([Ca²⁺]i). frontiersin.orgnih.gov For the parent ligand PGE2, the EP1 receptor generally exhibits a lower binding affinity compared to other EP subtypes. pnas.orgnih.gov While specific binding data for this compound at the EP1 receptor is not available, its function as a PGE2 analog suggests it would likely trigger this calcium-mobilizing pathway.

The EP2 receptor is linked to the stimulatory Gs protein. nih.govspandidos-publications.com Agonist binding to EP2 activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). spandidos-publications.com The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). spandidos-publications.com Research on related hydroxylated prostaglandins (B1171923), such as 19(R)-hydroxy PGE2, has shown potent and selective agonist activity at the EP2 receptor, suggesting that the 20-hydroxy metabolite may also have significant interactions with this subtype. medchemexpress.commedchemexpress.com

The EP3 receptor primarily couples to the inhibitory Gi protein, which antagonizes the Gs pathway. mdpi.comnih.gov Activation of EP3 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. nih.gov The gene for the EP3 receptor can undergo alternative splicing, leading to multiple isoforms that may have different signaling capabilities, adding a layer of complexity to its function. The specific interactions of this compound with EP3 receptor isoforms have not been characterized in detail.

Similar to EP2, the EP4 receptor couples to the Gs protein, and its activation leads to an increase in intracellular cAMP via adenylyl cyclase. nih.govbiorxiv.org However, EP4 signaling is more complex, as it can also engage other pathways, including the phosphatidylinositol 3-kinase (PI3K) pathway, independent of cAMP. biorxiv.org The EP4 receptor is involved in mediating anti-inflammatory effects by suppressing the production of certain cytokines and chemokines. nih.gov It is plausible that this compound, acting as a PGE2 agonist, modulates cellular functions through these EP4-mediated signaling cascades.

Downstream Signaling Cascades

The activation of EP receptors by ligands such as this compound initiates a variety of downstream signaling cascades that ultimately determine the cellular response. These pathways are complex and can involve significant crosstalk.

The primary cascades initiated by the G-protein-coupled EP receptors include:

cAMP/PKA Pathway : Activated by EP2 and EP4 receptors, this pathway involves the elevation of cAMP, which in turn activates PKA. spandidos-publications.com PKA then phosphorylates a multitude of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), which regulates the expression of genes involved in a wide array of biological processes. spandidos-publications.comemory.edu

PLC/Ca²⁺ Pathway : Triggered by EP1 receptor activation, this pathway leads to increased intracellular calcium levels. frontiersin.org Calcium acts as a ubiquitous second messenger, activating various calcium-dependent enzymes such as protein kinase C (PKC) and calmodulin-dependent kinases (CaMKs), which influence processes like smooth muscle contraction and neurotransmission.

PI3K/Akt Pathway : Both EP2 and EP4 receptors have been shown to activate the PI3K/Akt signaling pathway. biorxiv.orgemory.edu This can occur through the Gβγ subunits liberated upon Gs activation or through transactivation of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR). emory.edunih.gov This pathway is crucial for regulating cell survival, growth, and proliferation.

MAPK/ERK Pathway : The mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway, can also be activated by EP receptor signaling. emory.edu This pathway is involved in the regulation of cell proliferation, differentiation, and survival.

Table 2: Key Downstream Signaling Cascades of EP Receptors

| Initiating Receptor | Primary Pathway | Key Mediators | General Cellular Outcomes |

|---|---|---|---|

| EP1 | Phospholipase C (PLC) | IP3, DAG, Ca²⁺, PKC | Contraction, Secretion, Proliferation |

| EP2 | Adenylyl Cyclase (AC) | cAMP, PKA, CREB | Relaxation, Inflammation, Gene Expression |

| EP3 | Adenylyl Cyclase (Inhibition) | Gi protein | Inhibition of cAMP-mediated effects |

| EP4 | Adenylyl Cyclase (AC), PI3K | cAMP, PKA, PI3K, Akt | Relaxation, Gene Expression, Cell Survival |

Physiological and Pathophysiological Roles of 20 Hydroxyprostaglandin E2

Role in Renal Physiology

20-Hydroxyprostaglandin E2 (20-OH-PGE2) is a metabolite of both 20-hydroxyeicosatetraenoic acid (20-HETE) and prostaglandin (B15479496) E2 (PGE2), playing a role in renal function. caymanchem.comnih.gov It is synthesized in the kidney and is involved in regulating renal hemodynamics, as well as water and sodium balance. nih.gov

Regulation of Sodium Transport (e.g., Na+/K+-ATPase, NHE3)

Prostaglandin E2 (PGE2), the precursor to 20-OH-PGE2, is known to influence sodium transport in the kidneys. researchgate.netthno.org Generally, PGE2 promotes sodium excretion by inhibiting sodium transport in the distal nephron. researchgate.net Specifically, PGE2 has been shown to inhibit Na+/K+-ATPase activity in the inner medullary collecting duct, an effect that contributes to its natriuretic function. nih.gov This inhibition of the Na+/K+-ATPase pump has also been observed in various other cell types and tissues. mdpi.comufsm.br The effect of PGE2 on Na+/K+-ATPase can be mediated through different signaling pathways, including protein kinase A (PKA) and protein kinase C (PKC). mdpi.comufsm.bresmed.org

While the direct effects of 20-OH-PGE2 on Na+/K+-ATPase are not as extensively documented, its precursor, 20-HETE, has been shown to activate PKC, which in turn can regulate renal Na+/K+-ATPase. psu.eduahajournals.org Furthermore, 20-HETE has been implicated in the downregulation of Na+/K+-ATPase α1 expression. esmed.org The Na+/H+ exchanger 3 (NHE3) is another key transporter involved in renal sodium reabsorption. Research indicates that 20-HETE can contribute to the internalization of NHE3, thereby reducing sodium uptake. psu.edu

| Compound | Transporter | Effect | Reference |

|---|---|---|---|

| PGE2 | Na+/K+-ATPase | Inhibition | nih.gov |

| 20-HETE | Na+/K+-ATPase | Regulation via PKC activation, downregulation of α1 subunit | esmed.orgpsu.eduahajournals.org |

| 20-HETE | NHE3 | Internalization | psu.edu |

Contribution to Pressure Natriuresis

Pressure natriuresis is a fundamental mechanism for long-term blood pressure control, where an increase in renal arterial pressure leads to increased sodium excretion. researchgate.net Both 20-HETE and prostaglandins (B1171923) are implicated in this process. researchgate.net 20-HETE is thought to contribute to pressure natriuresis through its effects on both vascular tone and tubular sodium transport. researchgate.net The conversion of 20-HETE to 20-OH-PGE2 by cyclooxygenase (COX) enzymes is a potential pathway through which these two systems interact to regulate sodium excretion in response to pressure changes. psu.edu Coordinated regulation of COX-2 and the enzyme responsible for 20-HETE synthesis (CYP4A) has been observed in the renal microcirculation, further supporting the interplay between these pathways in pressure natriuresis. psu.edu

Interaction with Cyclooxygenase (COX) Pathways (e.g., COX-2)

The interaction between 20-HETE and COX pathways is crucial for the formation of 20-OH-PGE2. 20-HETE can be metabolized by COX enzymes, particularly COX-2, to form 20-OH-PGE2. psu.eduphysiology.org This metabolic conversion has been demonstrated in various tissues, including mouse brain endothelial cells. physiology.org The expression of COX-2 can be increased by various stimuli, and this induction, coupled with the presence of 20-HETE, leads to the production of 20-OH-PGE2. physiology.orgfrontierspartnerships.org This interaction suggests that the biological effects of 20-HETE can be mediated, at least in part, through its conversion to 20-OH-PGE2. physiology.org

Involvement in Cardiovascular Homeostasis

20-OH-PGE2, as a metabolite of PGE2 and 20-HETE, is involved in the regulation of the cardiovascular system. caymanchem.com

Regulation of Vascular Tone

PGE2, the precursor of 20-OH-PGE2, is a potent regulator of vascular smooth muscle tone. wikipedia.org It can act as both a vasodilator and a vasoconstrictor depending on the specific receptor it binds to. wikipedia.org 20-OH-PGE2 has been shown to be a potent dilator of the mouse basilar artery. physiology.org Similarly, intra-arterial infusion of 20-OH-PGE2 increases cortical and medullary blood flow in rat kidneys, indicating a vasodilatory effect. caymanchem.com The metabolism of 20-HETE by COX to form 20-OH-PGE2 is proposed as a regulatory mechanism for vascular tone. physiology.org

| Vascular Bed | Effect | Observed Outcome | Reference |

|---|---|---|---|

| Mouse Basilar Artery | Dilation | Potent vasodilation | physiology.org |

| Rat Kidney (Cortical and Medullary Blood Flow) | Dilation | Increased blood flow | caymanchem.com |

Pulmonary Vascular Homeostasis and Remodeling

Emerging evidence suggests that PGE2 and its signaling pathways are involved in the regulation of pulmonary vascular homeostasis and remodeling. researchgate.netmdpi.comencyclopedia.pub 20-OH-PGE2 is considered a fundamental regulator of angiogenesis and participates in the regulation of pulmonary vascular homeostasis and remodeling. researchgate.netresearchgate.net Dysregulation of these pathways can contribute to the pathophysiology of conditions like pulmonary hypertension. researchgate.netencyclopedia.pub

Modulation of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and pathological conditions. While the parent compound PGE2 is well-established as a promoter of angiogenesis, emerging evidence indicates that its metabolite, 20-Hydroxy-PGE2, is also a fundamental regulator in this process. researchgate.netresearchgate.net

Detailed research findings suggest that this compound participates in the regulation of pulmonary vascular homeostasis and remodeling. researchgate.netresearchgate.net This implicates the compound as an important factor in maintaining the structure and function of the lung's blood vessel network. Its role as a basic regulator of angiogenesis suggests it has a direct influence on the complex signaling cascades that govern the growth and organization of endothelial cells into new vascular structures. researchgate.netresearchgate.net Furthermore, the intra-arterial infusion of this compound has been shown to increase both cortical and medullary blood flow in the kidneys of rats, demonstrating a potent vasodilatory effect that is crucial for vascular function and, by extension, can influence angiogenic processes. lipidmaps.orgcaymanchem.com

Contributions to Inflammatory Responses

This compound exhibits distinct activities within the inflammatory cascade, suggesting a modulatory role that differs from its precursor. Its effects have been observed in cellular models of inflammation and in clinical conditions such as rheumatoid arthritis.

A key finding is the ability of this compound to inhibit the production of kynurenine (B1673888) induced by interferon-gamma (IFN-γ). lipidmaps.orgcaymanchem.com Kynurenine is a metabolite of the amino acid tryptophan, and its production pathway, mediated by the enzyme indoleamine 2,3-dioxygenase (IDO), is a critical component of immune regulation. By inhibiting this pathway, this compound can modulate immune tolerance and inflammatory responses. lipidmaps.orgcaymanchem.comdntb.gov.ua This inhibitory action has been quantified in specific cell lines, as detailed in the table below.

| Cell Type | IC₅₀ Value (µM) | Description |

|---|---|---|

| THP-1 Cells | 7.4 | A human monocytic cell line used to study monocyte/macrophage functions. |

| Primary Human Monocytes | 11.2 | Immune cells isolated directly from human blood. |

Furthermore, studies have noted that serum levels of this compound are decreased in patients with rheumatoid arthritis, an autoimmune and inflammatory disease. lipidmaps.orgcaymanchem.com This finding suggests that the compound may play a role in the pathophysiology of the disease, with lower levels potentially contributing to the inflammatory state.

Presence and Function in Reproductive Fluids (e.g., Seminal Fluid)

This compound is found in high concentrations in the reproductive fluids of certain species, particularly in the seminal fluid of rams. ebi.ac.uknih.govnih.gov Its presence is not incidental; it is actively biosynthesized within the male accessory genital glands.

The primary sites of its production are the seminal vesicles and the mucosa of the ampulla of the vas deferens. ebi.ac.uknih.gov The biosynthesis involves the omega-hydroxylation of PGE2. ebi.ac.uk This metabolic conversion is catalyzed by a specific cytochrome P450 enzyme that has been identified and cloned: CYP4F21. ebi.ac.uknih.gov Research has confirmed that recombinant CYP4F21 effectively oxidizes PGE2 to form this compound. nih.gov The apparent Michaelis constant (Km) for the hydroxylation of PGE2 by this enzyme is 0.05 mM. ebi.ac.uknih.gov

While the presence and biosynthesis of this compound in seminal fluid are well-documented, its precise physiological purpose is described generally as a "reproductive function" that is not yet fully elucidated. ebi.ac.uknih.gov Interestingly, analysis of seminal fluid from rams has revealed significant variations in the ratios of PGE2 to its 20-hydroxy metabolites. ebi.ac.uknih.gov This has led to the hypothesis that genetic polymorphism of the CYP4F21 enzyme may account for these differences, categorizing individuals as potentially "rapid" or "slow" hydroxylators. ebi.ac.uknih.gov

| Area of Study | Key Finding | Species/Model Studied | Reference |

|---|---|---|---|

| Angiogenesis | Acts as a basic regulator of angiogenesis and vascular homeostasis. | General/Pulmonary Context | researchgate.netresearchgate.net |

| Inflammation | Inhibits IFN-γ-induced kynurenine production. | Human Monocytic Cells | lipidmaps.orgcaymanchem.com |

| Inflammation | Serum levels are decreased in rheumatoid arthritis patients. | Human | lipidmaps.orgcaymanchem.com |

| Reproductive Fluids | Found in high concentrations in seminal fluid. | Ram | ebi.ac.uknih.govnih.gov |

| Reproductive Fluids | Biosynthesized from PGE2 by the enzyme CYP4F21 in seminal vesicles. | Ram | ebi.ac.uknih.gov |

Clinical and Disease Associations of 20 Hydroxyprostaglandin E2

Renal Pathologies

Diabetic Nephropathy Progression

20-Hydroxyprostaglandin E2 (20-OH-PGE2) has been identified as a urinary metabolite with potential associations with the progression of diabetic nephropathy (DN), a major microvascular complication of diabetes. indexcopernicus.com Diabetic nephropathy is characterized by persistent high glucose levels, increased albuminuria, and a decline in the glomerular filtration rate. researchgate.net

In a study analyzing urinary eicosanoids, 20-OH-PGE2 was detected alongside other arachidonic acid metabolites. indexcopernicus.com The research highlighted that the urinary levels of Prostaglandin (B15479496) E2 (PGE2) and its metabolites show a correlation with established urinary biomarkers of kidney damage, such as microalbumin (μAlb) and N-acetyl-β-D-glucosaminidase (NAG). This suggests that the PGE2 metabolic pathway, which includes the formation of 20-OH-PGE2, is linked to the enhancement of inflammation and renal tubule cell apoptosis in the kidneys. indexcopernicus.com

Further analysis revealed that the levels of PGE2 and its upstream metabolites tended to increase with the advancing stages of diabetic nephropathy, indicating a potential role for this pathway in the disease's progression. indexcopernicus.com For instance, in one analysis, 20-OH-PGE2 levels were observed to increase in hematuria samples over time. indexcopernicus.com The parent compound, PGE2, is known to play a role in maintaining renal blood flow and glomerular filtration rate under normal conditions. nih.gov However, in pathological states like DN, alterations in its metabolic pathways, leading to metabolites like 20-OH-PGE2, appear to be associated with the disease's advancement.

Table 1: Research Findings on Urinary Metabolites in Diabetic Nephropathy (DN)

| Metabolite | Observation in DN Patients | Associated Pathological Process | Source |

| 20-Hydroxyprostaglandin E2 | Detected in urine; levels increased in hematuria samples over hours. | Associated with inflammation and renal tubule apoptosis. | indexcopernicus.com |

| Prostaglandin E2 (PGE2) | Levels significantly higher in DN stages 1, 2, and 3-4 compared to controls. | Correlated with urinary biomarkers of kidney damage (μAlb, NAG). | indexcopernicus.com |

| Tetranor-PGEM | Levels significantly higher in DN stages 1, 2, and 3-4 compared to controls. | Identified as a potential novel biomarker for DN. | indexcopernicus.com |

Inflammatory and Autoimmune Disorders

Rheumatoid Arthritis Pathogenesis

In the context of rheumatoid arthritis (RA), a chronic autoimmune disease causing joint inflammation and destruction, 20-OH-PGE2 presents a notable contrast to its precursor, PGE2. 4open-sciences.org While PGE2 is a well-established pro-inflammatory mediator that contributes significantly to the pathogenesis of RA, research indicates that serum levels of its metabolite, 20-OH-PGE2, are actually decreased in patients with the disease. nih.govsemanticscholar.org

PGE2 is known to be elevated in the synovial fluid of RA patients and contributes to disease progression by binding to its receptors, particularly the EP4 receptor. lcms.czmedchemexpress.com This interaction promotes inflammation, bone destruction, and the breakdown of cartilage. 4open-sciences.orglcms.cz PGE2 also enhances the secretion of pro-inflammatory cytokines such as IL-6 and stimulates the production of matrix metalloproteinases (MMPs), which are enzymes that degrade cartilage. 4open-sciences.org

The finding that 20-OH-PGE2 levels are lower in the serum of RA patients suggests a potential alteration in the metabolic pathway of PGE2 in this autoimmune condition. nih.gov While the pro-inflammatory cascade involving PGE2 is highly active, the subsequent metabolism to 20-OH-PGE2 appears to be diminished. The precise implications of this decrease are not fully understood, but it highlights a specific metabolic characteristic within the complex inflammatory environment of rheumatoid arthritis.

Oncological Implications

Hepatic Tumors (e.g., Hint1 gene disruption effects)

The disruption of the Histidine Triad Nucleotide Binding Protein 1 (Hint1) gene, a known tumor suppressor, has been directly linked to a significant and selective increase in hepatic levels of 20-OH-PGE2. nih.gov The loss of Hint1 function is associated with the development of various tumors, including hepatocellular carcinoma (HCC). nih.govlcms.cz

A pivotal study investigating the metabolic consequences of Hint1 inactivation in mouse livers found that among a panel of eicosanoids, 20-OH-PGE2 was the only metabolite to be significantly elevated. nih.gov This starkly contrasts with other eicosanoids derived from the cyclooxygenase (COX) pathway, which were generally downregulated. nih.gov This metabolite is produced via the ω-hydroxylation of PGE2. nih.gov

The pro-tumorigenic role of the parent compound, PGE2, in liver cancer is well-documented, with elevated levels being associated with increased tumor size, cell proliferation, and invasion. lcms.cznih.gov The specific and dramatic accumulation of its metabolite, 20-OH-PGE2, following the loss of a key tumor suppressor gene, points to a potential role for this compound in the altered metabolic landscape that promotes liver tumorigenesis.

Table 2: Hepatic 20-Hydroxy-PGE2 Levels in Hint1 Knockout Mice

| Genotype | Mean Hepatic 20-OH-PGE2 Level (pg/mg liver) | Key Finding | Source |

| Hint1 +/+ (Wild-Type) | 14 ± 4 | Baseline level in normal liver tissue. | nih.gov |

| Hint1 -/- (Knockout) | 114 ± 63 | Statistically significant (~8-fold) increase compared to wild-type. | nih.gov |

Breast Cancer Development

While direct studies on the role of 20-OH-PGE2 in human breast cancer are limited, evidence from animal models and related metabolic pathways suggests a potential association. Feline mammary carcinoma, which serves as a valuable model for human breast cancer, has been linked to significantly increased blood levels of 20-OH-PGE2. nih.govmdpi.com

This finding is supported by research into its metabolic precursors. 20-OH-PGE2 can be formed from the precursor 20-hydroxyeicosatetraenoic acid (20-HETE) through the action of cyclooxygenase (COX) enzymes. indexcopernicus.comeuro-acad.eu Notably, the cytochrome P450 enzymes (CYP4A/4F) that produce 20-HETE are found in higher concentrations in human breast cancer tissues compared to normal tissues. indexcopernicus.comlcms.cz This suggests an upregulation of the metabolic pathway that could lead to increased production of 20-OH-PGE2.

The parent compound, PGE2, is heavily implicated in breast cancer, where high levels are associated with increased tumor proliferation, invasion, and aromatase expression, which in turn drives estrogen synthesis. indexcopernicus.comppm.edu.pl The degradation of PGE2 is carried out by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which is considered a tumor suppressor in breast cancer. indexcopernicus.com The observation that a metabolite downstream of PGE2 and 20-HETE is elevated in a relevant cancer model points towards a potential role for 20-OH-PGE2 in the complex signaling and metabolic reprogramming that characterizes breast cancer development. nih.govmdpi.com

Advanced Analytical Methodologies for 20 Hydroxyprostaglandin E2 Quantification

Method Validation Parameters in Lipidomics Research

Method validation in lipidomics ensures that an analytical method is suitable for its intended purpose. For the quantification of 20-Hydroxy-PGE2, this involves establishing specific performance characteristics, including sensitivity, precision, and linearity. These parameters are crucial for generating high-quality, reproducible data.

Sensitivity (Limit of Detection, Limit of Quantification)

Sensitivity in analytical chemistry is defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

In a comprehensive LC-MS/MS method developed for the simultaneous quantification of 66 eicosanoids, including this compound, the lower limit of quantification (LLOQ) for this compound was established. This demonstrates the method's capability to measure low endogenous levels of this analyte in biological samples.

| Analyte | Lower Limit of Quantification (LLOQ) | Reference |

|---|---|---|

| This compound | 0.01 ng/mL | Murthy et al., 2021 |

Reproducibility and Precision

Reproducibility and precision are measures of the variability of the analytical method. Precision is typically expressed as the coefficient of variation (%CV) and is assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). These parameters ensure that the method yields consistent results over time and with different analysts.

For a multi-analyte panel including this compound, the precision of the LC-MS/MS method was rigorously evaluated. The intra- and inter-day precision for all analytes were found to be within acceptable limits, generally below 15%, in accordance with regulatory guidelines. This high level of precision is critical for the reliable quantification of this compound in research and clinical settings.

| Parameter | Acceptance Criteria | Finding for Eicosanoid Panel including this compound |

|---|---|---|

| Intra-day Precision (%CV) | <15% | Met acceptance criteria |

| Inter-day Precision (%CV) | <15% | Met acceptance criteria |

Linearity and Calibration Curves

Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. This is established by constructing a calibration curve, which plots the instrument response against known concentrations of the analyte. The correlation coefficient (r²) is a measure of how well the data points fit a straight line, with a value close to 1.0 indicating excellent linearity.

In the validated LC-MS/MS method for the quantification of a panel of eicosanoids, the linearity for this compound was established over a specific dynamic range. The calibration curve for this compound demonstrated excellent linearity, ensuring accurate quantification across a range of concentrations.

| Analyte | Dynamic Range | Correlation Coefficient (r²) | Reference |

|---|---|---|---|

| This compound | 0.01–200 ng/mL | >0.99 | Murthy et al., 2021 |

Perspectives and Future Research Trajectories for 20 Hydroxyprostaglandin E2 Investigations

Elucidation of Comprehensive Signaling Networks

While 20-Hydroxy-PGE2 is known to be a metabolite of PGE2, its own signaling pathways are not fully elucidated. PGE2 exerts its diverse biological effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. nih.govnih.govmdpi.com These receptors, upon activation, trigger various downstream cascades involving second messengers like cyclic adenosine (B11128) monophosphate (cAMP) and calcium ions. nih.govmdpi.commdpi.com

Future research must focus on characterizing the specific interactions of this compound with this EP receptor family. It is crucial to determine its binding affinities for each receptor subtype compared to its parent compound, PGE2. This compound is recognized for its capacity to influence inflammatory responses and modulate cellular activities by interacting with EP receptors, which in turn leads to a cascade of signaling events that alter gene expression. scbt.com For instance, it inhibits the production of kynurenine (B1673888) induced by IFN-γ in human monocytic cells and induces lipid accumulation in adipocytes. caymanchem.com It also causes vasodilation in the renal cortex and medulla in rats. caymanchem.comnih.gov Understanding which EP receptors mediate these specific effects will be a significant step forward. Comprehensive studies are needed to map the downstream pathways activated by this compound, including the roles of protein kinase A (PKA), PI3K/Akt, and other signaling molecules known to be part of the general prostaglandin (B15479496) network. mdpi.comfrontiersin.org

| Known Biological Effect of this compound | Cell/Tissue Model | Potential Signaling Pathway Implication | Reference |

|---|---|---|---|

| Inhibition of IFN-γ-induced kynurenine production | THP-1 cells and primary human monocytes | Modulation of inflammatory/immune response pathways | caymanchem.com |

| Induction of lipid accumulation and droplet formation | Primary human mesenchymal stem cell-derived adipocytes | Regulation of metabolic processes and adipogenesis | caymanchem.commedchemexpress.com |

| Increased cortical and medullary blood flow | Rat kidneys (in vivo) | Vasodilatory signaling, likely via EP receptors | caymanchem.comnih.gov |

| Regulation of pulmonary vascular homeostasis | General (review context) | Involvement in angiogenesis and vascular remodeling | researchgate.net |

Investigation of Inter-species Differences in Biosynthesis and Function

Significant differences exist between species in the metabolic pathways of prostaglandins (B1171923), which has direct implications for the biosynthesis and function of this compound. A clear example is seen in the composition of seminal fluid. Ram seminal vesicles actively metabolize PGE2 to this compound, and this compound is found in nearly equal amounts to 20-hydroxyprostaglandin E1 in ram semen. nih.gov The enzyme responsible in rams has been identified as CYP4F21, a prostaglandin E2 20-hydroxylase. medchemexpress.comebi.ac.uk

In stark contrast, human seminal vesicles metabolize PGE2 to 19-hydroxyprostaglandin E2, not the 20-hydroxy form. nih.gov This highlights a fundamental species-specific difference in the terminal hydroxylation of prostaglandins. nih.gov These biosynthetic variations suggest that the functional role of hydroxylated PGE2 metabolites could differ significantly between species. Future research should aim to identify the specific cytochrome P450 enzymes responsible for PGE2 metabolism in various tissues across different species, including humans. Understanding these enzymatic differences is critical for translating findings from animal models to human physiology and disease.

| Species | Primary Site of Hydroxylation on PGE2 | Resulting Metabolite | Reference |

|---|---|---|---|

| Ram (Sheep) | C-20 (terminal carbon) | 20-Hydroxyprostaglandin E2 | nih.gov |

| Human | C-19 (penultimate carbon) | 19-Hydroxyprostaglandin E2 | nih.gov |

Exploration of Diagnostic Biomarker Potential

The role of eicosanoids as signaling molecules in inflammatory and pathological processes makes them attractive candidates for disease biomarkers. mdpi.com Altered levels of this compound have been observed in several human conditions, suggesting its potential as a diagnostic or prognostic marker.

One study found that serum levels of this compound are decreased in patients with rheumatoid arthritis. caymanchem.comscbt.com In the context of diabetic nephropathy, urinary levels of this compound were observed to increase in samples with pyuria or hematuria, while its parent compound, PGE2, was significantly elevated in patients with progressing stages of the disease. nih.gov Furthermore, a multi-omics study identified this compound as one of twelve key biomarkers in a predictive model for acute mountain sickness (AMS), where it was linked to vascular regulation. researchgate.net These initial findings are promising, but larger, more definitive clinical studies are required. Future research should focus on validating these observations in larger patient cohorts and exploring the utility of this compound, possibly as part of a biomarker panel, for the diagnosis, staging, or prediction of outcomes in various inflammatory, metabolic, and vascular diseases.

| Disease/Condition | Finding Related to this compound | Sample Type | Biomarker Implication | Reference |

|---|---|---|---|---|

| Rheumatoid Arthritis | Decreased levels observed in patients. | Serum | Potential marker of disease activity or presence. | caymanchem.comscbt.com |

| Diabetic Nephropathy | Increased levels in urine samples with pyuria or hematuria. | Urine | Potential marker for specific complications of kidney disease. | nih.gov |

| Acute Mountain Sickness (AMS) | Identified as a key predictive biomarker in a multi-omic model. | Not specified (model based on proteomic and metabolomic data) | Potential for predicting susceptibility to AMS. | researchgate.net |

Preclinical Studies in Disease Models

Preclinical studies using cell culture and animal models are essential to unravel the functional roles of this compound in specific disease contexts. Existing research has already provided valuable insights. In a rat model, intra-arterial infusion of this compound demonstrated a vasodilatory effect, increasing both cortical and medullary blood flow in the kidney. caymanchem.com This contrasts with the vasoconstrictive effect of its precursor, 20-HETE, suggesting a complex regulatory role for this metabolic pathway in renal hemodynamics. nih.gov

In a mouse model of ischemic stroke, elevated levels of 20-HETE were found to suppress normal neurovascular coupling. nih.gov Inhibition of 20-HETE synthesis restored capillary dilation, a response that was dependent on a PGE2-mediated pathway, underscoring the importance of the balance between 20-HETE and its downstream metabolites like this compound in cerebrovascular function. nih.gov In vitro studies have shown that this compound can inhibit inflammatory pathways in human immune cells and promote lipid storage in adipocytes. caymanchem.com Future preclinical research should expand into other disease models, particularly for inflammatory conditions like inflammatory bowel disease, metabolic syndrome, and various cancers where the parent PGE2 pathway is known to be a critical player. mdpi.commdpi.comrsc.org These studies will be vital for identifying potential therapeutic targets within the this compound pathway.

| Disease Model | Organism/System | Key Finding | Research Implication | Reference |

|---|---|---|---|---|

| Renal Blood Flow Regulation | Rat | This compound infusion increases cortical and medullary blood flow. | Highlights a vasodilatory role in the kidney, opposing its precursor. | caymanchem.comnih.gov |

| Ischemic Stroke | Rat/Mouse | Elevated precursor (20-HETE) impairs blood flow; inhibition reveals a healthy PGE2-mediated dilatory pathway. | Suggests a role in the pathophysiology of post-stroke neurovascular function. | nih.gov |

| Inflammation (in vitro) | Human monocytes (THP-1) | Inhibits IFN-γ-induced kynurenine production. | Points to a potential anti-inflammatory function. | caymanchem.com |

| Adipogenesis (in vitro) | Human mesenchymal stem cells | Induces lipid accumulation. | Suggests a role in metabolic regulation and adipocyte function. | caymanchem.commedchemexpress.com |

Q & A

Q. How should researchers address variability in this compound measurements caused by circadian rhythms?

- Answer :

- Time-series sampling : Collect samples at consistent times (e.g., 8:00–10:00 AM) to minimize diurnal fluctuations.

- Covariate adjustment : Include time-of-collection as a fixed effect in linear mixed models.

- Reporting : State sampling protocols in methods sections to enhance cross-study comparability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。